molecular formula C8H15NO B3029625 4-Aminobicyclo[2.2.2]octan-1-ol CAS No. 72948-82-4

4-Aminobicyclo[2.2.2]octan-1-ol

Cat. No.: B3029625
CAS No.: 72948-82-4
M. Wt: 141.21 g/mol
InChI Key: XOWRJAXBYGZUQY-UHFFFAOYSA-N
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Description

4-Aminobicyclo[2.2.2]octan-1-ol is a bicyclic amine with a unique structure that has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

4-Aminobicyclo[2.2.2]octan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as 4-aminobicyclo[2.2.2]octan-2-ones and their substituted analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminobicyclo[2.2.2]octan-1-ol stands out due to its unique bicyclic structure, which imparts specific biological activities not observed in its analogs. Its ability to undergo various chemical modifications makes it a versatile compound for developing new pharmaceuticals and studying structure-activity relationships .

Properties

IUPAC Name

4-aminobicyclo[2.2.2]octan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-7-1-4-8(10,5-2-7)6-3-7/h10H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWRJAXBYGZUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502563
Record name 4-Aminobicyclo[2.2.2]octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72948-82-4
Record name 4-Aminobicyclo[2.2.2]octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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